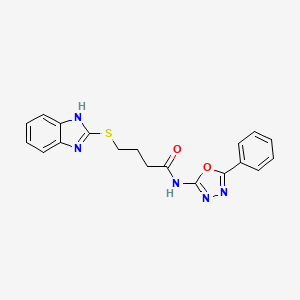
N-(benzyloxy)-2-iodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(benzyloxy)-2-iodobenzamide, also known as BIAM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BIAM is a derivative of the benzamide family and is widely used in the field of biochemistry and pharmacology. In
科学的研究の応用
N-(benzyloxy)-2-iodobenzamide is widely used in scientific research due to its ability to label sulfhydryl groups in proteins. It is commonly used in studies that aim to investigate the structure and function of proteins. N-(benzyloxy)-2-iodobenzamide is also used in studies that aim to identify the specific binding sites of ligands and to study the kinetics of protein-ligand interactions. Additionally, N-(benzyloxy)-2-iodobenzamide is used in studies that aim to investigate the effects of oxidative stress on proteins.
作用機序
N-(benzyloxy)-2-iodobenzamide works by reacting with sulfhydryl groups in proteins to form covalent bonds. This reaction results in the formation of a thioether bond between the protein and N-(benzyloxy)-2-iodobenzamide. The formation of this bond allows for the labeling of sulfhydryl groups in proteins, which can then be used to study the structure and function of the protein.
Biochemical and Physiological Effects
N-(benzyloxy)-2-iodobenzamide has been shown to have minimal effects on the biochemical and physiological properties of proteins. Studies have shown that N-(benzyloxy)-2-iodobenzamide labeling does not affect the enzymatic activity or binding affinity of proteins. However, it is important to note that excessive labeling with N-(benzyloxy)-2-iodobenzamide can lead to protein denaturation and loss of activity.
実験室実験の利点と制限
One of the main advantages of using N-(benzyloxy)-2-iodobenzamide in lab experiments is its specificity for sulfhydryl groups. This allows for the selective labeling of proteins and the identification of specific binding sites. Additionally, N-(benzyloxy)-2-iodobenzamide labeling is a relatively simple and straightforward process. However, one limitation of using N-(benzyloxy)-2-iodobenzamide is its potential to react with other nucleophiles in the protein, such as amino groups and carboxyl groups. This can lead to non-specific labeling and make data interpretation more challenging.
将来の方向性
There are several future directions for N-(benzyloxy)-2-iodobenzamide research. One direction is the development of new derivatives of N-(benzyloxy)-2-iodobenzamide that can selectively label other amino acid residues in proteins. Another direction is the use of N-(benzyloxy)-2-iodobenzamide in live-cell imaging studies to investigate protein dynamics and localization. Additionally, N-(benzyloxy)-2-iodobenzamide can be used in studies that aim to investigate the effects of post-translational modifications on protein structure and function.
Conclusion
In conclusion, N-(benzyloxy)-2-iodobenzamide is a valuable tool in scientific research due to its ability to selectively label sulfhydryl groups in proteins. N-(benzyloxy)-2-iodobenzamide has been widely used in studies that aim to investigate protein structure and function, ligand binding, and the effects of oxidative stress on proteins. While there are limitations to the use of N-(benzyloxy)-2-iodobenzamide, its specificity and simplicity make it a valuable tool in biochemistry and pharmacology research.
合成法
N-(benzyloxy)-2-iodobenzamide can be synthesized via a multi-step process. The first step involves the reaction of 2-iodobenzoyl chloride with benzyl alcohol in the presence of a base such as triethylamine. This reaction results in the formation of N-benzyloxy-2-iodobenzamide, which is then treated with hydrogen peroxide and acetic acid to remove the benzyl protecting group, resulting in the formation of N-(benzyloxy)-2-iodobenzamide.
特性
IUPAC Name |
2-iodo-N-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO2/c15-13-9-5-4-8-12(13)14(17)16-18-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORLEEQLGZRGLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzyloxy)-2-iodobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(2-Fluorophenyl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7476656.png)
![5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B7476661.png)

![2,3-Dihydroindol-1-yl-(1,3-dimethylthieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B7476683.png)
![2-Fluoro-5-[(3-sulfamoylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476691.png)

![2-[2-(3-Methylanilino)-2-oxoethoxy]benzamide](/img/structure/B7476700.png)

![3-[(2-fluorophenyl)sulfamoyl]-N-(furan-2-ylmethyl)-N-methylbenzamide](/img/structure/B7476708.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7476733.png)

![3-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7476758.png)